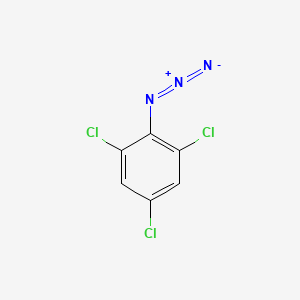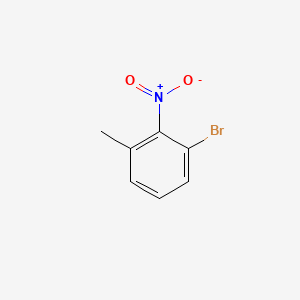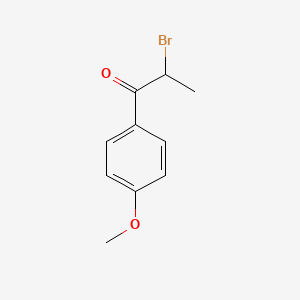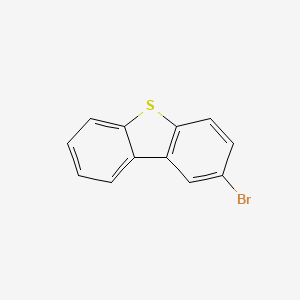
1,4-Butanedisulfonyl dichloride
説明
1,4-Butanedisulfonyl dichloride, also known as BSD, is an organosulfur compound used as a reagent in organic synthesis. It is a colorless, odorless, and highly reactive solid that is soluble in organic solvents. BSD is a versatile reagent that can be used in a variety of organic synthesis reactions, including the formation of carbon-sulfur bonds and the synthesis of sulfonamides. It is also used as a catalyst in the synthesis of organic compounds. BSD is a useful reagent for the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and specialty chemicals.
科学的研究の応用
Nanosized N-Sulfonated Brönsted Acidic Catalyst
1,4-Butanedisulfonyl dichloride has been used in the preparation of a novel nanosized N-sulfonic acid, which was characterized using various methods and efficiently utilized as a catalyst for the one-pot synthesis of hexahydroquinolines. This process demonstrated excellent yields and reusability of the catalyst without loss of catalytic activity (Goli-Jolodar, Shirini, & Seddighi, 2016).
Biotechnological Production of 1,4-Butanediol
In the context of metabolic engineering, 1,4-butanediol (BDO) is a significant chemical used in polymer manufacturing. Escherichia coli has been genetically engineered to produce BDO directly from renewable carbohydrate feedstocks, providing an alternative to traditional methods reliant on oil and natural gas. This biotechnological approach demonstrates the potential of using renewable resources for industrial chemical production (Yim et al., 2011).
Bioremediation of 1,4-Dioxane-Contaminated Waters
1,4-Dioxane, often found in groundwater and drinking water, presents significant environmental challenges due to its chemical properties and co-occurrence with other contaminants. Recent advances in bioremediation have focused on developing efficient methods for treating 1,4-dioxane-contaminated waters, including chemical and physical treatment technologies. This research emphasizes the need to adapt industrial and regulatory perspectives on 1,4-dioxane biodegradability and treatment mechanisms (Zhang, Gedalanga, & Mahendra, 2017).
Treatment Technologies for 1,4-Dioxane Contamination
The physical and chemical properties of 1,4-dioxane, a probable human carcinogen, make its treatment challenging. A comprehensive report by the U.S. EPA outlines the chemistry, cleanup goals, analytical methods, and available treatment technologies for addressing 1,4-dioxane contamination at various sites. This report serves as a crucial reference for project managers and engineers dealing with environmental cleanup involving 1,4-dioxane (Otto & Nagaraja, 2007).
Synthesis and Properties of 1,4-Dichloro-2-Butyne
1,4-Dichloro-2-butyne, a crucial intermediate in medicine, pesticide, aromatics, and polymer material fields, was synthesized using 2-butyne-1,4-diol reacting with thionyl dichloride. The product's boiling point, structure, and UV properties were analyzed, providing insights into its potential applications in various industries (Xian et al., 2011).
作用機序
Target of Action
It’s structurally similar compound, 1,4-butanediol, interacts with several targets such as endoplasmic reticulum mannosyl-oligosaccharide 1,2-alpha-mannosidase, phospholipase a2, and group iie secretory phospholipase a2 .
Mode of Action
It is a commonly used organic synthesis reagent , suggesting that it may interact with its targets through chemical reactions, leading to changes in the structure or function of the target molecules.
Pharmacokinetics
Its physical properties such as melting point (835 °C), boiling point (3619±250 °C), and density (1600±006 g/cm3) are known . These properties could potentially influence its bioavailability and pharmacokinetics.
Result of Action
As an organic synthesis reagent, it likely participates in chemical reactions that lead to the synthesis of new compounds or the modification of existing ones .
特性
IUPAC Name |
butane-1,4-disulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8Cl2O4S2/c5-11(7,8)3-1-2-4-12(6,9)10/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZHRPLJULARYDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCS(=O)(=O)Cl)CS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Cl2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20311201 | |
| Record name | 1,4-butanedisulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20311201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3079-82-1 | |
| Record name | 1,4-Butanedisulfonyl dichloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240396 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-butanedisulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20311201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















